[4-(Sec-butoxy)phenyl]methanamine hydrochloride
CAS No.: 37806-46-5
Cat. No.: VC2294537
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Sec-butoxy)phenyl]methanamine hydrochloride - 37806-46-5](/images/structure/VC2294537.png)
Specification
CAS No. | 37806-46-5 |
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Molecular Formula | C11H18ClNO |
Molecular Weight | 215.72 g/mol |
IUPAC Name | (4-butan-2-yloxyphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H |
Standard InChI Key | YVTXQHWYGLPEMR-UHFFFAOYSA-N |
SMILES | CCC(C)OC1=CC=C(C=C1)CN.Cl |
Canonical SMILES | CCC(C)OC1=CC=C(C=C1)CN.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
[4-(Sec-butoxy)phenyl]methanamine hydrochloride is identified by the CAS registry number 37806-46-5 and possesses the molecular formula C11H18ClNO . The compound has several synonyms in chemical literature, including (4-sec-butoxybenzyl)amine hydrochloride, 4-(1-methylpropyloxy)phenylmethanamine hydrochloride, and (4-butan-2-yloxyphenyl)methanamine hydrochloride . The parent compound without the hydrochloride salt is identified as (4-(sec-Butoxy)phenyl)methanamine with the CID 24779667 in the PubChem database .
Structural Features
The compound's structure consists of a phenyl ring substituted at the para position with a sec-butoxy group, while a methanamine group is attached to the phenyl ring. The amine functionality exists as a hydrochloride salt . This particular arrangement of functional groups contributes to its chemical behavior and potential applications in various chemical processes.
The molecular structure can be represented as follows:
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Core structure: Benzene ring
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Para-position: Sec-butoxy (CH3-CH2-CH(CH3)-O-) group
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Benzylic position: Methanamine (-CH2-NH2) group
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Salt form: Hydrochloride (HCl)
Physical and Chemical Properties
Fundamental Properties
[4-(Sec-butoxy)phenyl]methanamine hydrochloride has a molecular weight of 215.72 g/mol, as determined by computational methods and confirmed by chemical analysis . The exact mass of the compound is 215.108 daltons . These parameters are essential for analytical identification and quantification of the compound in various matrices.
Table 1: Basic Physical and Chemical Properties
Property | Value | Source |
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Molecular Weight | 215.72 g/mol | |
Molecular Formula | C11H18ClNO | |
Exact Mass | 215.108 | |
LogP | 3.82490 | |
Polar Surface Area (PSA) | 35.25000 | |
Physical State | Solid | |
Storage Condition | Room Temperature |
Physiochemical Characteristics
The compound exhibits a LogP value of 3.82490, indicating a relatively high lipophilicity and suggesting limited water solubility . This property is significant for predicting its behavior in biological systems and its potential pharmacokinetic profile. The polar surface area (PSA) of 35.25000 provides insight into the compound's potential for membrane permeation and bioavailability .
The compound is classified as an irritant according to hazard classification systems, with the hazard symbol Xi indicating its potential to cause irritation upon contact . This classification necessitates appropriate handling procedures in laboratory and industrial settings.
Synthesis and Preparation Methods
Related Synthesis Methods
Patent literature suggests that similar benzylamine derivatives can be prepared through reductive amination processes. For instance, as noted in one patent, "the 4-substituted benzylamine... may conveniently be prepared by converting a compound of formula XIII-a" . The starting materials for such processes often involve reactions with alcohols and alkyl halides in the presence of bases and catalysts such as potassium iodide in solvents like DMF .
The hydrochloride salt form is typically obtained by treating the free amine with hydrogen chloride in an appropriate solvent, followed by isolation and purification steps.
Crystalline Properties and Characterization
Analytical Characterization
Analytical techniques commonly employed for the characterization of compounds like [4-(Sec-butoxy)phenyl]methanamine hydrochloride include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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X-ray powder diffraction
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High-performance liquid chromatography (HPLC)
These techniques provide comprehensive structural confirmation and purity assessment of the compound, which are essential for research and developmental applications.
Applications and Uses
Pharmaceutical Intermediates
Based on structural similarities to compounds mentioned in patent literature, [4-(Sec-butoxy)phenyl]methanamine hydrochloride may serve as an intermediate in the synthesis of pharmaceutical compounds . The presence of the amine functionality makes it a versatile building block for further chemical modifications, such as alkylation, acylation, or coupling reactions with carboxylic acids.
Research Applications
Current Research Status and Future Perspectives
Research Gaps
Despite its potential utility as a chemical intermediate, comprehensive studies on the biological activities, toxicological profile, and specific applications of [4-(Sec-butoxy)phenyl]methanamine hydrochloride are currently limited in the accessible literature. This presents opportunities for further investigation into its chemical reactivity, structure-activity relationships, and potential therapeutic applications.
Future Research Directions
Future research on [4-(Sec-butoxy)phenyl]methanamine hydrochloride may focus on:
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Development of efficient and scalable synthetic methods
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Exploration of its utility in medicinal chemistry and drug discovery
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Investigation of structure-activity relationships through systematic modification of the sec-butoxy and amine functionalities
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Assessment of its pharmacological properties and potential biological targets
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Exploration of alternative crystal forms and their physicochemical properties
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